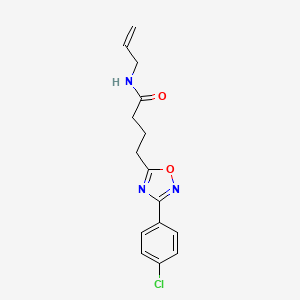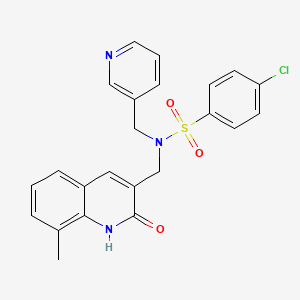
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription and are involved in various diseases, including cancer, inflammation, and autoimmune disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide targets the bromodomain and extraterminal (BET) proteins, which are epigenetic readers that recognize and bind to acetylated histones. BET proteins play a crucial role in gene transcription by recruiting various transcriptional regulators to the chromatin. This compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This mechanism of action makes this compound a promising therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide is its potent and selective inhibition of BET proteins, making it a promising therapeutic agent for various diseases. However, this compound has some limitations for lab experiments. For instance, the synthesis of this compound is a multistep process involving several chemical reactions, which can be time-consuming and complex. In addition, the high lipophilicity of this compound can make it difficult to solubilize in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the development and application of N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide. One potential direction is the optimization of the synthesis process to improve the yield and purity of this compound. Another direction is the evaluation of this compound in clinical trials for various diseases, including cancer, inflammation, and autoimmune disorders. Moreover, the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, may enhance its antitumor activity and improve the overall therapeutic outcome. Finally, the identification of biomarkers that can predict the response to this compound treatment may help to personalize the therapy and improve patient outcomes.
Synthesemethoden
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-cyclohexyl-3-aminopropanol to form an amide intermediate. The intermediate is then treated with 3-isopropoxypropylamine and sulfuryl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In vitro studies have shown that this compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methyl-5-(3-propan-2-yloxypropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-15(2)26-13-7-12-21-27(24,25)18-11-10-16(3)19(14-18)20(23)22-17-8-5-4-6-9-17/h10-11,14-15,17,21H,4-9,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNSGJGDGAPCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

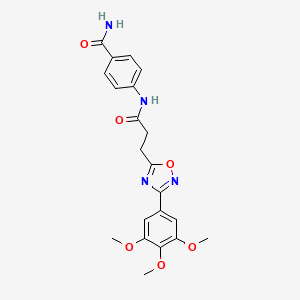
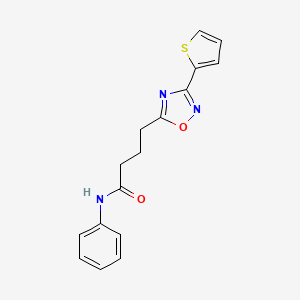
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
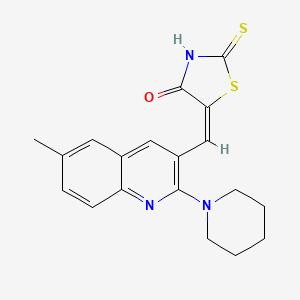
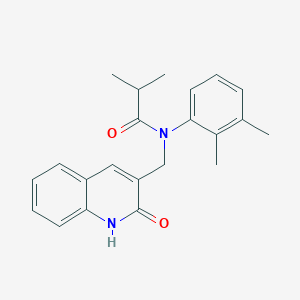
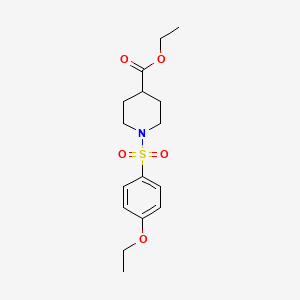
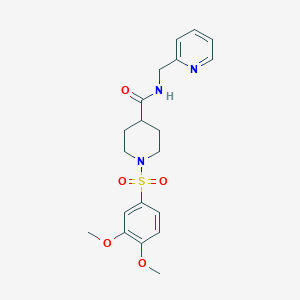
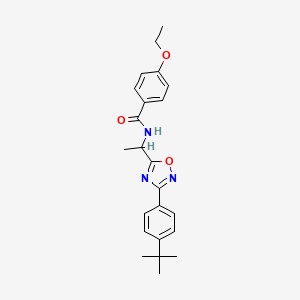
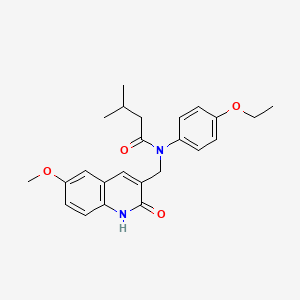
![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

